molecular formula C13H24FNSi B169650 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole CAS No. 156304-02-8

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

Cat. No. B169650
M. Wt: 241.42 g/mol
InChI Key: YDAQYZLYCNWZNE-UHFFFAOYSA-N
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Description

“3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is a special chemical offered by BOC Sciences . It has a CAS number of 156304-02-8 .


Molecular Structure Analysis

The molecular formula of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is C13H24FNSi . Its average mass is 241.420 Da and its monoisotopic mass is 241.166199 Da .


Physical And Chemical Properties Analysis

The physical form of “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” is liquid . It has a molecular weight of 241.42 . The storage temperature is recommended to be at refrigerator conditions .

Scientific Research Applications

Synthesis of Substituted Pyrroles

The synthesis of 3-substituted pyrroles is facilitated by the kinetic electrophilic substitution of 1-(triisopropylsilyl) pyrrole at the β position followed by fluoride ion-induced desilylation. This methodology is highlighted as a preferred route for obtaining monosubstituted pyrroles, demonstrating the chemical utility of the silyl-protected pyrrole derivatives in organic synthesis (Bray et al., 1990).

Chemical Properties and Applications

The compound's utility extends to docking and quantitative structure–activity relationship (QSAR) studies, notably in the analysis of c-Met kinase inhibitors. Through the docking process, researchers have elucidated the molecular orientations and active conformations of inhibitors, further employing QSAR methods for predicting the biological activities of these compounds (Caballero et al., 2011).

Novel Synthesis Approaches

Another study showcases the novel synthesis of fluorine-containing pentasubstituted pyridine derivatives through intermolecular cyclization and subsequent base-promoted intramolecular skeletal transformation. This highlights the compound's role in facilitating the synthesis of complex fluorinated structures, which are of significant interest due to their potential pharmacological activities (Suzuki et al., 2007).

Material Science Applications

In material science, the electrochemical properties of pyrrole derivatives, including those related to 3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole, are investigated for their potential in creating conductive polymers. The electropolymerization of pyrrole in specific ionic liquids demonstrates significant enhancements in polymerization rate, electrochemical capacity, and conductivity, suggesting applications in electronic devices and sensors (Sekiguchi et al., 2002).

Safety And Hazards

The safety information available indicates that “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” has several hazard statements including H302, H315, H318, H319, H320, H335 . The precautionary statements include P261, P264, P270, P280, P301, P301, P302, P305, P312, P321, P330, P338, P351, P352, P362 . It’s important to handle this compound with appropriate safety measures .

Future Directions

As for the future directions, it’s difficult to predict without specific context. The use and research into “3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole” would depend on its potential applications in various fields such as medicine, materials science, or chemical synthesis .

properties

IUPAC Name

(3-fluoropyrrol-1-yl)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24FNSi/c1-10(2)16(11(3)4,12(5)6)15-8-7-13(14)9-15/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAQYZLYCNWZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24FNSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437241
Record name 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole

CAS RN

156304-02-8
Record name 3-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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